molecular formula C15H15N3O B6898905 N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide

Cat. No.: B6898905
M. Wt: 253.30 g/mol
InChI Key: MRWAGXSWBFQHDU-UHFFFAOYSA-N
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Description

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications. The presence of the pyrazole ring in its structure makes it a versatile scaffold for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-(1H-pyrazol-4-yl)aniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit kinases involved in cell signaling or enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • N-(1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)benzamide
  • N-(1-phenyl-1H-pyrazol-4-yl)acetamide

Uniqueness

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide is unique due to its specific structural features, such as the cyclopentene ring fused to the pyrazole moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential for diverse biological applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(11-4-1-2-5-11)18-14-7-3-6-12(8-14)13-9-16-17-10-13/h3-4,6-10H,1-2,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWAGXSWBFQHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC2=CC=CC(=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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